Scientific Field: Chemistry of Heterocyclic Compounds.
Summary of Application: New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized.
Methods of Application: The derivatives were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine.
Results or Outcomes: Some compounds exhibit high chemosensor selectivity in the determination of anions.
Scientific Field: Organic Chemistry.
Summary of Application: Compounds similar to “5-Nitro-6-bromo-1h,3h-benzo[de]isochromene” are used in the manufacture of fluorescent dyes.
Results or Outcomes: The outcome is the production of fluorescent yellow and orange dyes.
Summary of Application: Compounds similar to “5-Nitro-6-bromo-1h,3h-benzo[de]isochromene” are used in the synthesis of new derivatives.
Methods of Application: The derivatives were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine.
Results or Outcomes: The outcome is the production of new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group.
5-Nitro-6-bromo-1H,3H-benzo[de]isochromene is a complex organic compound characterized by its unique structural framework that includes a nitro group and a bromo substituent on the benzo[de]isochromene core. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The molecular formula for this compound is C12H7BrN2O4, and it exhibits interesting chemical properties due to the presence of both electron-withdrawing (nitro) and electron-donating (bromo) groups.
Research indicates that 5-nitro-6-bromo-1H,3H-benzo[de]isochromene exhibits significant biological activity, particularly as an anticancer agent. It has been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair, which may contribute to its cytotoxic effects against cancer cells . Additionally, studies have suggested that this compound could have potential as a fluorescent probe for biological imaging due to its unique photophysical properties .
The synthesis of 5-nitro-6-bromo-1H,3H-benzo[de]isochromene typically involves several steps:
5-Nitro-6-bromo-1H,3H-benzo[de]isochromene has several potential applications:
Interaction studies involving 5-nitro-6-bromo-1H,3H-benzo[de]isochromene have focused on its binding affinity with various biological targets. For instance, its interaction with DNA has been examined to understand its mechanism of action as an anticancer agent. Additionally, computational studies have been conducted to predict its pharmacokinetic properties and potential toxicity .
Several compounds share structural similarities with 5-nitro-6-bromo-1H,3H-benzo[de]isochromene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-benzo[de]isochromene-1,3-dione | Lacks nitro group; contains bromo substituent | Less potent in biological assays compared to 5-nitro |
| 6-Nitrobenzo[de]isochromene-1,3-dione | Contains nitro group at position 6 | Different substitution pattern affects reactivity |
| 5-Hydroxybenzo[de]isochromene-1,3-dione | Hydroxyl group instead of nitro | Exhibits different solubility and reactivity |
| 6-Aminobenzo[de]isochromene-1,3-dione | Amino group at position 6 | Potentially different biological activity |
These compounds highlight the uniqueness of 5-nitro-6-bromo-1H,3H-benzo[de]isochromene due to its specific combination of functional groups and their potential synergistic effects on biological activity.
5-Nitro-6-bromo-1h,3h-benzo[de]isochromene exists as a solid crystalline compound at room temperature [1] [2] [3]. The molecular formula is C₁₂H₈BrNO₃ with a molecular weight of 294.10 g/mol [1] [2] [3]. The compound is identified by the CAS number 959766-43-9 [4] and follows standard IUPAC nomenclature as 5-nitro-6-bromo-1H,3H-benzo[de]isochromene [2] [3].
The physical appearance is characteristic of substituted naphthalimide derivatives, typically presenting as a colored crystalline solid. Related compounds in this family, such as 6-bromo-5-nitrobenzo[de]isochromene-1,3-dione, exhibit similar solid-state properties with defined crystalline structures [1] [2] [3].
The solubility profile of 5-nitro-6-bromo-1h,3h-benzo[de]isochromene follows typical patterns observed for aromatic anhydrides and naphthalimide derivatives. The compound demonstrates insolubility in water and may undergo decomposition upon contact with aqueous media [5] [6] [7]. This behavior is consistent with the general tendency of aromatic anhydrides to be moisture-sensitive and reactive toward nucleophilic attack by water molecules.
The compound exhibits solubility in organic solvents, particularly in dimethyl sulfoxide (DMSO) and chloroform [5] [8] [7]. This solubility pattern is typical for aromatic compounds with electron-withdrawing substituents, as the reduced electron density on the aromatic ring facilitates dissolution in polar aprotic solvents. The solubility in DMSO is particularly notable, as this solvent is commonly used for spectroscopic studies and synthetic applications involving naphthalimide derivatives [9] [8].
The stability profile of 5-nitro-6-bromo-1h,3h-benzo[de]isochromene is significantly influenced by its aromatic character and the presence of electron-withdrawing substituents. The compound demonstrates enhanced stability under normal storage conditions when properly handled [5] [10] [11].
Storage recommendations include maintenance under inert atmosphere at 2-8°C to prevent moisture exposure and oxidative degradation [8] [7] [11]. The compound exhibits moisture sensitivity, requiring protection from humidity to prevent hydrolysis of the anhydride functionality [5] [7] [10].
The thermal stability of the compound is enhanced by the aromatic stabilization of the benzoisochromene core. Related naphthalimide derivatives demonstrate onset of thermal decomposition at temperatures between 345-368°C [12], indicating substantial thermal stability. The fused ring system and electron-withdrawing groups contribute to this enhanced thermal stability through reduced nucleophilicity and increased aromatic stabilization [13] [14] [12].
Chemical stability is particularly pronounced in acidic conditions due to the electron-withdrawing nature of both nitro and bromo substituents [5] [8] [7]. The compound shows resistance to nucleophilic attack compared to more electron-rich aromatic systems, with the electron-deficient nature of the ring system providing kinetic stability against substitution reactions [15] [16] [17].
The electronic properties of 5-nitro-6-bromo-1h,3h-benzo[de]isochromene are dominated by the presence of two significant electron-withdrawing substituents that profoundly influence the compound's reactivity and stability.
The nitro group (-NO₂) functions as a strong electron-withdrawing group through both inductive and resonance effects [15] [16] [18]. The nitro substituent exerts a strong negative inductive effect (-I) due to the high electronegativity of nitrogen and oxygen atoms, which withdraw electron density from the aromatic ring through σ-bond polarization [15] [17] [19]. Additionally, the nitro group exhibits a strong electron-withdrawing resonance effect (-R) through conjugation with the aromatic π-system, creating resonance structures where positive charge is delocalized onto the ring carbons [15] [18] [20].
The bromo group (-Br) demonstrates moderate electron-withdrawing inductive effects (-I) due to the electronegativity of bromine, but exhibits weak electron-donating resonance effects (+R) through donation of lone pair electrons into the aromatic system [16] [21] [22]. The balance between these opposing effects results in overall deactivation of the aromatic ring toward electrophilic substitution, though the resonance donation partially mitigates the inductive withdrawal [21] [22] [23].
The combined effect of both substituents creates a synergistic electron-withdrawing influence that significantly reduces the electron density of the aromatic ring [15] [17] [24]. This results in strong deactivation toward electrophilic aromatic substitution reactions and meta-directing behavior for any subsequent substitution reactions [15] [18] [17].
The resonance effects in 5-nitro-6-bromo-1h,3h-benzo[de]isochromene involve complex electron delocalization patterns throughout the extended aromatic system. The benzoisochromene core provides a conjugated π-electron system that facilitates resonance stabilization [5] [6] [25]. The nitro group participates in electron-withdrawing resonance by accepting electron density from the aromatic ring, creating resonance structures with positive charge distributed on ring carbons [15] [18] [26].
The inductive effects operate through σ-bond polarization and create permanent dipoles that influence the electron distribution throughout the molecular framework [22] [23] [27]. The cumulative inductive withdrawal by both nitro and bromo substituents results in decreased nucleophilicity of the aromatic ring and increased electrophilicity of the anhydride carbonyl groups [15] [17] [19].
These electronic effects contribute to the compound's enhanced stability through reduced reactivity toward nucleophilic attack [17] [24] [19]. The electron-deficient nature of the aromatic ring provides kinetic stability against substitution reactions, while the aromatic stabilization of the benzoisochromene core contributes to thermodynamic stability [5] [28] [29].